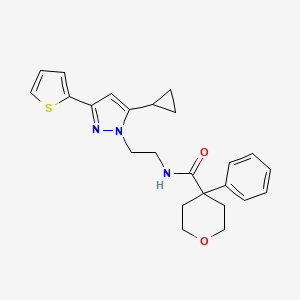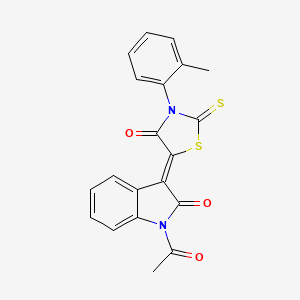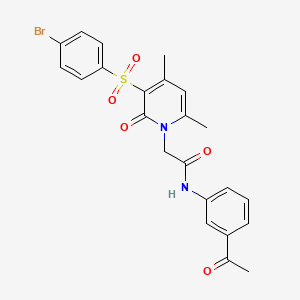
N-(3-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21BrN2O5S and its molecular weight is 517.39. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Pharmacological Evaluation of Derivatives
The chemical compound N-(3-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide and its derivatives are synthesized and characterized through various methods. Studies have synthesized similar compounds and evaluated their antibacterial and anti-enzymatic potential, indicating a broader spectrum of applications in pharmaceutical research. These studies used spectral analytical techniques like IR, EI-MS, 1H NMR, and 13C-NMR for structural elucidation, showing the compound's potential in scientific research beyond its basic properties (Nafeesa et al., 2017).
2. Synthesis and Antibacterial Activity
In addition to the synthesis, the antibacterial potentials of acetamide derivatives bearing heterocyclic cores like azinane and 1,3,4-oxadiazole were explored. These studies indicate the compound's role in developing antibacterial agents, showcasing its relevance in medical and pharmaceutical research. The antibacterial screening of these compounds revealed moderate inhibitory effects against various bacterial strains, highlighting the compound's potential in developing new antibacterial agents (Iqbal et al., 2017).
3. Vibrational Spectroscopic Analysis
Vibrational spectroscopic techniques like Raman and Fourier transform infrared spectroscopy have been used to characterize similar acetamide compounds. These studies provide detailed insights into the compound's structural and molecular properties, further indicating its potential applications in scientific research (Mary et al., 2022).
Antibacterial and Antifungal Activities
1. Biological Screening for Antibacterial and Antifungal Activities
The derivatives of the compound have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Some of these compounds showed significant biological activities, indicating the compound's potential in developing novel antibacterial and antifungal agents. Molecular docking studies have also been conducted to understand the compound's interaction with target proteins, providing insights into its potential pharmacological applications (Khan et al., 2019).
2. Antimicrobial and Antifungal Agents Synthesis
Compounds synthesized from N-(3-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide showed promising antibacterial and antifungal potential. These studies suggest the compound's role in developing new antimicrobial and antifungal agents, contributing to its significance in pharmaceutical research (Abbasi et al., 2020).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5S/c1-14-11-15(2)26(13-21(28)25-19-6-4-5-17(12-19)16(3)27)23(29)22(14)32(30,31)20-9-7-18(24)8-10-20/h4-12H,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAHBDLZIOKZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(3-((4-bromophenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


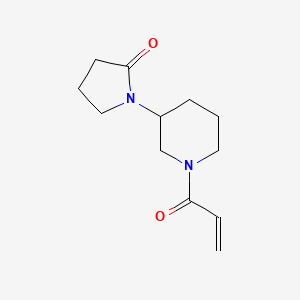
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![2-([1,1'-biphenyl]-4-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2585886.png)
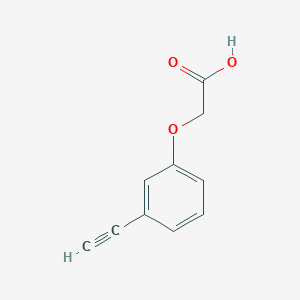
![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)

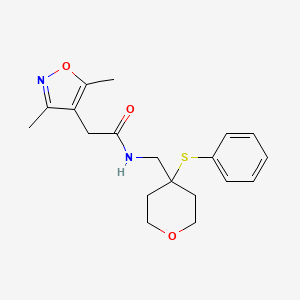
![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)
